2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Diethoxyphosphoryl Group: This step involves the reaction of the pyrrolidine derivative with diethyl phosphite under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phosphorous atom.
Reduction: Reduction reactions could target the carbonyl groups or the phosphorous atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbon atoms adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Lacks the diethoxyphosphoryl group.
2-(Diethoxyphosphoryl)acetic acid: Lacks the pyrrolidine ring and the tert-butoxycarbonyl group.
Uniqueness
The presence of both the pyrrolidine ring and the diethoxyphosphoryl group in 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid makes it unique compared to simpler analogs. This combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C15H28NO7P |
---|---|
Molecular Weight |
365.36 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H28NO7P/c1-6-21-24(20,22-7-2)12(13(17)18)11-8-9-16(10-11)14(19)23-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,18)/t11-,12?/m0/s1 |
InChI Key |
LIEJLWXCMRGCPL-PXYINDEMSA-N |
Isomeric SMILES |
CCOP(=O)(C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC |
Canonical SMILES |
CCOP(=O)(C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.